molecular formula C21H24BrN3O3 B1377826 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide CAS No. 1427986-92-2

4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide

Cat. No. B1377826
M. Wt: 446.3 g/mol
InChI Key: CVJYDLCZCAYBNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Structural Characteristics

  • Synthesis and Bioactivity of Benzamides and Metal Complexes : Novel benzamides, including compounds related to 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide, have been synthesized and characterized, revealing significant antibacterial activity against various bacterial strains. Copper complexes of these benzamides exhibited enhanced activity compared to free ligands and standard antibiotics (Khatiwora et al., 2013).

  • Radiosynthesis for Serotonin Receptors : Radiolabeled analogs of benzamides, similar to 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide, were synthesized and showed high affinity and selectivity for serotonin (5HT2) receptors, making them promising for γ-emission tomography (Mertens et al., 1994).

Pharmacological Properties

  • Serotonin 4 Receptor Agonists : Certain benzamide derivatives, structurally related to the target compound, have been identified as potent serotonin 4 receptor agonists, offering potential for treating gastrointestinal motility disorders. These compounds have shown favorable pharmacological profiles and enhanced oral bioavailability (Sonda et al., 2003).

  • Inhibitors of Presynaptic Choline Transporter : Benzamides with structures similar to the target compound have been identified as inhibitors of the choline transporter, suggesting potential therapeutic applications in neurological disorders (Bollinger et al., 2015).

Chemical Characterization and Synthesis

  • Characterization of Novel Benzamide Derivatives : Research has led to the synthesis and characterization of novel benzamide derivatives, which include compounds structurally similar to 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide, with potential for therapeutic applications (De-ju, 2014).

  • Identification of Novel Impurities in Pharmaceuticals : The synthesis of related benzamide compounds has helped in identifying and characterizing novel impurities in pharmaceutical drugs, thereby contributing to drug safety and quality control (Kancherla et al., 2018).

properties

IUPAC Name

4-[2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]amino]-2-oxoethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O3/c22-17-5-1-15(2-6-17)13-25-11-9-18(10-12-25)24-20(26)14-28-19-7-3-16(4-8-19)21(23)27/h1-8,18H,9-14H2,(H2,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJYDLCZCAYBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide

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